Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by chlorosulfonation and esterification reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled temperatures and inert atmospheres.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the chlorosulfonyl group.
Methyl 4-bromo-3-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl group but differs in the core structure.
Uniqueness
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of bromine, chlorine, and sulfonyl functional groups on a pyrazole ring
Biological Activity
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial effects, enzyme inhibition, and molecular interactions.
Chemical Identifiers:
Property | Value |
---|---|
CAS Number | 915707-66-3 |
Molecular Formula | C5H6BrClN2 |
Molecular Weight | 209.471 g/mol |
IUPAC Name | 4-bromo-3-(chloromethyl)-1-methylpyrazole |
PubChem CID | 24229714 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. For instance, a study evaluated several synthesized pyrazole derivatives against XDR-S. Typhi using the agar well diffusion method. The results indicated:
- Compound with MIC of 6.25 mg/mL : Demonstrated the highest antibacterial potency.
- Minimum Bactericidal Concentration (MBC) : Corresponding MBC was found to be 12.5 mg/mL for the most active compound .
This suggests that this compound may possess significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Enzyme Inhibition Studies
In vitro studies have also highlighted the compound's potential as an enzyme inhibitor. Specifically:
- Alkaline Phosphatase Inhibition : The compound exhibited an IC50 value of 1.469 ± 0.02 µM , indicating strong inhibition activity against alkaline phosphatase, which is crucial for various biological processes .
This enzyme inhibition suggests possible therapeutic applications in conditions where alkaline phosphatase activity is dysregulated.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins:
- Binding Affinity : The compound displayed a binding energy of ΔG = -6.3891 kCal/mole , suggesting a strong affinity towards the target protein involved in bacterial resistance mechanisms.
- Hydrogen Bonding : The docking analysis revealed interactions with key amino acid residues, including hydrogen bonds with Lys550 and Gln546, enhancing the understanding of its antibacterial mechanism .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Synthesis and Characterization : Researchers synthesized various pyrazole derivatives through methods like the Suzuki reaction, achieving moderate to good yields (60–85%) and evaluating their biological activities against resistant bacterial strains .
- Biological Efficacy : Compounds were screened for their ability to inhibit bacterial growth, with several showing promising results in terms of MIC and MBC values, supporting their potential as new antibiotic agents.
Properties
Molecular Formula |
C6H6BrClN2O4S |
---|---|
Molecular Weight |
317.55 g/mol |
IUPAC Name |
methyl 4-bromo-5-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O4S/c1-10-4(6(11)14-2)3(7)5(9-10)15(8,12)13/h1-2H3 |
InChI Key |
VUHUYEGXJNJQRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)S(=O)(=O)Cl)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.